molecular formula C8H9F2N3OS B12862753 4-(4-Difluoromethoxyphenyl)thiosemicarbazide

4-(4-Difluoromethoxyphenyl)thiosemicarbazide

Cat. No.: B12862753
M. Wt: 233.24 g/mol
InChI Key: AGEFYMXSCVWIIR-UHFFFAOYSA-N
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Description

4-(4-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-difluoromethoxyphenyl)hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often thiadiazole derivatives, which have shown significant biological activities .

Mechanism of Action

The mechanism of action of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound may induce apoptosis in cancer cells by activating caspase-3 and altering the expression of Bax and Bcl-2 proteins .

Comparison with Similar Compounds

4-(4-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its difluoromethoxy group, which enhances its biological activity and specificity towards certain molecular targets .

Properties

Molecular Formula

C8H9F2N3OS

Molecular Weight

233.24 g/mol

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-5(2-4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15)

InChI Key

AGEFYMXSCVWIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)OC(F)F

Origin of Product

United States

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